N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Description
Systematic IUPAC Nomenclature and CAS Registry Number (287194-32-5)
The compound N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide is systematically named according to IUPAC rules to reflect its bicyclic core and substituents. The parent structure is a 7-oxabicyclo[4.1.0]hept-3-en-3-yl system, which consists of a fused cyclohexane and oxirane ring with a double bond at the 3-position. The substituents include:
- A 2-hydroxybenzamide group attached to the bicyclic system via an amide linkage.
- Two methoxy groups at the 2- and 2-positions of the oxabicyclo framework.
- A ketone group at the 5-position.
The CAS Registry Number 287194-32-5 uniquely identifies this compound in chemical databases.
Molecular Formula (C₁₅H₁₅NO₆) and Weight (305.29 g/mol) Analysis
The molecular formula C₁₅H₁₅NO₆ corresponds to a molar mass of 305.29 g/mol , calculated as follows:
| Element | Atomic Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 15 | 1.008 | 15.12 |
| N | 1 | 14.01 | 14.01 |
| O | 6 | 16.00 | 96.00 |
| Total | 305.29 |
The formula indicates seven degrees of unsaturation , accounting for the bicyclic framework (two rings), one double bond, and the amide/ketone groups.
Structural Relationship to Bicyclo[4.1.0]heptene Frameworks
The core 7-oxabicyclo[4.1.0]hept-3-ene structure is a hybrid of the parent bicyclo[4.1.0]heptene (norcarane) and an oxygen-containing epoxide ring. Key modifications include:
| Feature | Bicyclo[4.1.0]heptene | 7-Oxabicyclo[4.1.0]hept-3-ene Derivative |
|---|---|---|
| Bridgehead Atom | Two carbons | One oxygen, one carbon |
| Ring Strain | High due to fused cyclopropane | Reduced by oxygen’s larger atomic radius |
| Functionalization Sites | C3 and C7 | C3 (amide), C2 (methoxy), C5 (ketone) |
The oxygen atom in the epoxide ring increases polarity, while the methoxy and ketone groups enhance solubility in polar solvents. The amide linkage to 2-hydroxybenzamide introduces hydrogen-bonding capability, which is critical for potential biological interactions.
Properties
IUPAC Name |
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-20-15(21-2)11(7-10(18)12-13(15)22-12)16-14(19)8-5-3-4-6-9(8)17/h3-7,12-13,17H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWNFXQPRKSOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476397 | |
| Record name | N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287194-32-5 | |
| Record name | N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Bicyclic Ketal Intermediate
- The bicyclic ketal core, specifically the 2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl structure, is prepared via monoepoxidation of a precursor bicyclic compound.
- Monoepoxidation is achieved using 30% aqueous hydrogen peroxide in the presence of a base such as aqueous sodium hydroxide or potassium carbonate.
- The reaction is typically carried out in aqueous tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature to ensure regioselectivity and high yield.
Boc Group Removal (Deprotection)
- The Boc protecting group on the amine is selectively removed using a mixture of dichloromethane and trifluoroacetic acid (TFA) in a 4:1 ratio.
- This deprotection is conducted at temperatures from 0°C to room temperature.
- Alternatively, boron trifluoride-diethyl ether complex with activated molecular sieves in dichloromethane at room temperature can be used for deprotection.
Coupling with Acid Chloride
- The free amine obtained post-deprotection is coupled with an acid chloride derived from 2-hydroxybenzoic acid or related acids.
- Acid chlorides are prepared by refluxing the corresponding carboxylic acids in neat thionyl chloride.
- The coupling reaction employs a strong base such as lithium tert-butoxide (LiO^tBu) in anhydrous tetrahydrofuran at low temperatures (around -78°C) to form the ketal intermediate linked to the benzamide moiety.
Ketal Deprotection to Diketone
- The ketal protecting groups are removed under acidic conditions using trifluoroacetic acid in dichloromethane.
- The reaction is performed at 0°C to room temperature to yield the diketone intermediate.
Regioselective Reduction
- The diketone intermediate undergoes regioselective reduction to form the final compound.
- Sodium triacetoxyborohydride (NaBH(OAc)_3), a mild reducing agent, is used in methanol at 0°C to room temperature.
- This step ensures selective reduction without affecting sensitive functional groups.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Temperature Range | Outcome |
|---|---|---|---|---|
| 1 | Monoepoxidation | 30% H2O2, NaOH or K2CO3, aqueous THF | 0°C to RT | Formation of bicyclic ketal |
| 2 | Boc Deprotection | DCM/TFA (4:1) or BF3·OEt2, molecular sieves | 0°C to RT | Free amine formation |
| 3 | Acid Chloride Coupling | Acid chloride (from carboxylic acid), LiO^tBu, anhydrous THF | -78°C | Formation of ketal-benzamide |
| 4 | Ketal Deprotection | TFA in DCM | 0°C to RT | Diketone intermediate |
| 5 | Regioselective Reduction | NaBH(OAc)_3 in methanol | 0°C to RT | Final hydroxybenzamide compound |
Detailed Research Findings and Notes
- The preparation method is adapted from patent US8629164B2, which describes the synthesis of related NF-κB inhibitors including this bicyclic benzamide derivative.
- The use of mild bases and controlled temperatures throughout the process is critical to maintain the integrity of the bicyclic structure and avoid side reactions.
- The acid chloride coupling step is highly temperature-sensitive; low temperatures (-78°C) are necessary to prevent decomposition or unwanted side reactions.
- The regioselective reduction step uses sodium triacetoxyborohydride, which is preferred for its selectivity and compatibility with other functional groups present in the molecule.
- The multi-step synthesis is supported by purification techniques such as recrystallization and preparative HPLC to ensure high purity of the final compound.
- The compound’s molecular formula is C15H15NO6 with a molecular weight of 305.28 g/mol, confirming the incorporation of the bicyclic ketal and hydroxybenzamide moiety.
Additional Synthetic Context
- Similar N-benzoyl-2-hydroxybenzamide derivatives are synthesized by coupling salicylamide with various acid chlorides in refluxing pyridine, yielding compounds with diverse biological activities.
- The bicyclic ketal intermediates can be generated using boron trifluoride diethyl etherate catalyzed Diels-Alder reactions, which offer high atom economy and mild conditions.
- The described synthetic route ensures the selective formation of the bicyclic system and functionalization with the hydroxybenzamide group, essential for biological activity.
Chemical Reactions Analysis
1.2. Key Reaction Mechanisms
-
Epoxidation : Hydrogen peroxide acts as an oxidizing agent under basic conditions, facilitating electrophilic addition across the double bond.
-
Boc Deprotection : Trifluoroacetic acid protonates the Boc group, leading to carbamate cleavage and release of CO₂.
-
Reduction : Sodium triacetoxyborohydride selectively reduces ketones to secondary alcohols while preserving sensitive functional groups like epoxides.
2.1. Acid-Catalyzed Rearrangements
The bicyclo[4.1.0]heptene core undergoes ring-opening reactions in strongly acidic media (e.g., TFA), yielding diketones or rearranged products. This reactivity is exploited in deprotection steps during synthesis .
2.2. Base-Mediated Hydrolysis
The dimethoxy groups are susceptible to hydrolysis under alkaline conditions (e.g., NaOH), forming diols or quinone derivatives. This property is critical for modifying the compound’s solubility and bioactivity .
3.1. Role as an NF-κB Inhibitor Precursor
The compound serves as a key intermediate in synthesizing dehydroxymethylepoxyquinomicin (DHMEQ), a potent NF-κB inhibitor. DHMEQ covalently modifies cysteine residues in NF-κB subunits, blocking nuclear translocation and pro-inflammatory gene expression .
3.2. Comparative Bioactivity
| Derivative | IC₅₀ (NF-κB Inhibition) | Mechanism | Selectivity | Source |
|---|---|---|---|---|
| DHMEQ | 10 µM | Irreversible binding | High | |
| Parent Compound (CID 12043282) | >50 µM | Weak competitive | Low |
Industrial-Scale Adaptations
-
Continuous Flow Reactors : Improve yield and safety during epoxidation and reduction steps.
-
Green Solvents : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in deprotection steps reduces environmental impact .
Structural Analogues and SAR Insights
| Analogue | Modification Site | Bioactivity Change | Source |
|---|---|---|---|
| 2-Hydroxyquinoline variant | Benzamide → Quinoline | Enhanced solubility | |
| Methoxy → Ethoxy | Dimethoxy groups | Reduced hydrolysis rate |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes, including the Diels-Alder reaction, which is crucial for forming its unique bicyclic structure. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile precursor in organic synthesis.
Chemistry
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with tailored properties.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to explore its mechanism of action, which may involve interactions with specific molecular targets such as enzymes or receptors.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in treating various diseases. Its unique functional groups may enhance bioactivity and selectivity towards biological targets, making it a candidate for drug development.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its ability to facilitate specific chemical transformations can lead to more efficient industrial processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide with key analogs and derivatives, focusing on structural features, physicochemical properties, and biological relevance.
Bicyclic Hydroxybenzamide Derivatives
Key Observations :
- The target compound and DHMEQ share a bicyclic 7-oxabicyclo[4.1.0]heptene core but differ in substituents: DHMEQ has a hydroxyl group at the bicyclic 2-position, whereas the target compound features 2,2-dimethoxy groups. This substitution likely enhances steric bulk and alters solubility .
- The dimethoxy variant may modulate similar pathways but with distinct kinetics or specificity .
Simple Hydroxybenzamide Derivatives
Key Observations :
- The target compound differs from simpler hydroxybenzamides in its bicyclic system, which imposes conformational rigidity. This contrasts with flexible alkyl or aryl amine substituents in analogs like Compound 16 or 18 .
- Electron-withdrawing groups (e.g., nitro in Compound 18 ) increase melting points due to enhanced intermolecular interactions, whereas methoxy groups in the target compound may improve lipophilicity .
Functionalized Bicyclic Analogs
Key Observations :
- Its complex polyketide chain contrasts with the simpler benzamide moiety in the target compound, highlighting divergent biological targets .
- (+)-LL-C 10037a shares the bicyclic acetamide framework but lacks the dimethoxy and hydroxybenzamide groups, emphasizing the target compound’s unique substitution pattern .
Biological Activity
N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide, with the CAS number 287194-32-5, is a complex organic compound characterized by its unique bicyclic structure and functional groups. This article explores its biological activity, synthesis, potential applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO6 |
| Molar Mass | 305.28 g/mol |
| Boiling Point | 556.9 °C |
| Density | 1.43 g/cm³ |
Synthesis
The synthesis of this compound typically involves several steps, including the Diels-Alder reaction to form the bicyclic structure. Subsequent reactions may include oxidation and reduction processes to modify functional groups for enhanced biological activity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on related bicyclic compounds found that certain derivatives displayed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been explored for its anticancer properties as well. In vitro studies have shown that certain analogues can induce apoptosis in cancer cell lines, indicating a mechanism of action that may involve the modulation of cell signaling pathways related to growth and survival .
Case Studies
- Study on Anticancer Effects : A study investigated the effects of this compound on CCRF-CEM leukemia cells. The results indicated that while some analogues were inactive, modifications to the structure led to enhanced cytotoxicity with IC50 values significantly lower than 20 µg/mL for certain derivatives .
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of various bicyclic compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications in the bicyclic structure could enhance activity against these pathogens, suggesting a potential for development as an antimicrobial agent .
The mechanism of action for this compound appears to involve interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth through disruption of metabolic pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide and related analogs?
- Answer : Synthesis typically involves coupling 2-hydroxybenzamide derivatives with bicyclic acyl chlorides. For example, describes using acyl chlorides (e.g., 3v) to react with hydroxyl-containing precursors under reflux conditions, followed by purification via preparative HPLC to achieve >95% purity. Key steps include controlling reaction temperature (e.g., 80°C for 1.5–3 h for acyl chloride activation) and catalytic hydrogenation with Pd/C for deprotection . Similar protocols for benzamide derivatives (e.g., N-hydroxy-N-phenylbenzamide) involve benzoyl chloride addition under alkaline conditions .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Answer : Analytical techniques include:
- HPLC : Purity assessment (e.g., 98–100% in ).
- Mass Spectrometry (MS) : Confirmation of molecular weight (e.g., ESI-MS m/z values in ).
- NMR Spectroscopy : Structural validation via ¹H/¹³C NMR to confirm bicyclo[4.1.0]heptene and benzamide moieties (e.g., and ).
Advanced methods like 2D NMR (e.g., COSY, HSQC) may resolve stereochemical ambiguities in the bicyclic core .
Q. What preliminary biological activities have been reported for this compound?
- Answer : The compound is a first-in-class NF-κB inhibitor, suppressing nuclear translocation of p65/p50 subunits and reducing DNA-binding activity (). It inhibits NF-κB-dependent anti-apoptotic proteins (e.g., cIAP-1/2, XIAP), making it relevant in inflammation and oncology research .
Advanced Research Questions
Q. How does the bicyclo[4.1.0]heptene scaffold influence the compound’s stability under physiological conditions?
- Answer : The bicyclo core’s strained cyclopropane ring (C1/C7 in ) may undergo hydrolysis or ring-opening under acidic/basic conditions. For example, deamination studies ( ) show that methoxide treatment cleaves the outer cyclopropane bond (C1/C7), not the inner bond (C1/C6). Stability assays in buffers (pH 4–9) and simulated biological fluids are recommended to assess degradation pathways .
Q. What structure-activity relationships (SAR) govern NF-κB inhibition by this compound?
- Answer : Key SAR insights include:
- Bicyclic Core : The 7-oxabicyclo[4.1.0]heptene moiety is critical for binding to NF-κB subunits. Modifications to the oxirane or cyclopropane rings reduce activity ().
- Substituents : The 2-hydroxybenzamide group enhances solubility and hydrogen bonding with target residues. Fluorination or chlorination at the benzamide’s 5-position (as in ) may improve potency but requires toxicity screening .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer : Contradictions may arise from:
- Assay Variability : NF-κB reporter assays vs. electrophoretic mobility shift assays (EMSA) may yield differing results. Standardize protocols using controls like DHMEQ ().
- Cellular Context : Activity varies by cell type due to differential NF-κB subunit expression. Validate findings in primary cells or in vivo models (e.g., murine inflammation models) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Answer :
- Prodrug Design : Mask the 2-hydroxy group with esters (e.g., acetyl) to enhance membrane permeability, as seen in salicylamide analogs ().
- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to improve solubility (logP ~2.5, estimated from ).
- Metabolic Stability : Assess hepatic microsomal stability; introduce electron-withdrawing groups (e.g., Cl, CF₃) to slow CYP450-mediated oxidation .
Methodological Guidance
Q. How should researchers design dose-response experiments for this compound?
- Answer :
- Range : Start with 0.1–50 μM based on IC₅₀ values for NF-κB inhibition ().
- Controls : Include DHMEQ (a known NF-κB inhibitor) and vehicle controls (e.g., DMSO ≤0.1%).
- Endpoint Assays : Combine luciferase reporter assays (for transcriptional activity) with Western blotting for IκBα degradation .
Q. What computational tools are recommended for modeling interactions between this compound and NF-κB subunits?
- Answer :
- Docking : Use AutoDock Vina or Schrödinger Glide to model binding to the Rel homology domain (RHD) of p65.
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of the compound-NF-κB complex.
- QSAR : Develop models using descriptors like topological polar surface area (TPSA) and Hammett constants for substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
